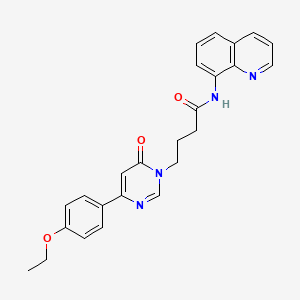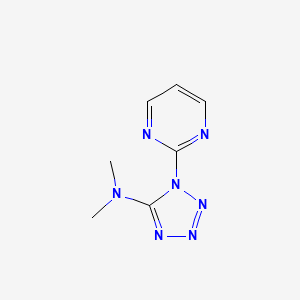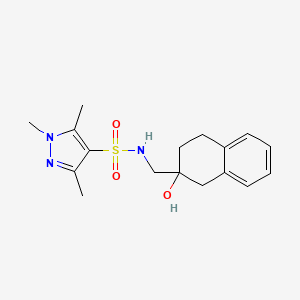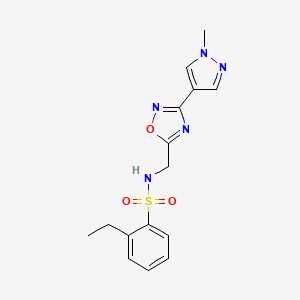
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone is a complex organic compound characterized by its intricate molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the phenyl ring and subsequent functional group modifications. One common synthetic route includes the following steps:
Formation of the phenyl ring: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of hydroxyl groups: Hydroxylation reactions can be performed using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the piperidinylmethyl group: This step often involves nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the piperidinylmethyl group.
Introduction of the methoxy group: Methylation reactions using reagents like methyl iodide or dimethyl sulfate can introduce the methoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can also be employed to optimize the production process and minimize environmental impact.
Types of Reactions:
Oxidation: The hydroxyl groups on the phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its biological activity, including potential antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its antimicrobial activity could be due to the disruption of microbial cell membranes. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
2,4-Dihydroxybenzaldehyde: Similar in having hydroxyl groups on the phenyl ring but lacks the piperidinylmethyl and methoxy groups.
2-Methoxyphenol (Guaiacol): Contains a methoxy group on the phenyl ring but lacks the hydroxyl groups and piperidinylmethyl group.
Piperidine derivatives: Similar in having a piperidinyl group but differ in the phenyl ring structure.
Uniqueness: 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(2-methoxyphenyl)ethanone stands out due to its combination of hydroxyl, methoxy, and piperidinylmethyl groups, which contribute to its unique chemical and biological properties.
属性
IUPAC Name |
1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-26-20-8-4-3-7-15(20)13-19(24)16-9-10-18(23)17(21(16)25)14-22-11-5-2-6-12-22/h3-4,7-10,23,25H,2,5-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMPILOJNGGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2872971.png)
![N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2872972.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2872973.png)


![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)

![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)
![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)

